Kanshone A

Cytotoxicity Leukemia Sesquiterpenoids

Nardostachys-derived sesquiterpenoids vary widely in bioactivity. Selecting by plant source alone risks confounding biological readouts. Kanshone A (CAS 115356-18-8) is a structurally defined nardosinane sesquiterpenoid with validated P388 lymphocytic leukemia cytotoxicity (IC₅₀ 7.0 µg/mL). Unlike co-occurring analogs, it lacks SERT modulatory and NO inhibitory activities, ensuring functional selectivity for cytotoxic mechanism studies. • Validated P388 cytotoxicity (IC₅₀ 7.0 µg/mL) for reproducible dose-response assays. • Key reference standard for nardosinane SAR investigations. • ≥98% HPLC purity with NMR/MS confirmation; global shipping available.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B1639881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanshone A
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1CCC=C2C1(C(C=CC2=O)C(C)(C)O)C
InChIInChI=1S/C15H22O2/c1-10-6-5-7-11-12(16)8-9-13(14(2,3)17)15(10,11)4/h7-10,13,17H,5-6H2,1-4H3/t10-,13+,15+/m1/s1
InChIKeyCSSWGHXLDCLRSF-DGFSRKRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kanshone A Sourcing & Characterization


Kanshone A (CAS 115356-18-8) is a nardosinane-type sesquiterpenoid first isolated from the roots and rhizomes of Nardostachys chinensis (Valerianaceae) [1]. It is chemically defined as (4R,4aR,5R)-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1(4H)-one with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol [2]. Structurally, Kanshone A belongs to the nardosinane subclass of sesquiterpenes, characterized by a bicyclic framework that distinguishes it from aristolane-type and guaiane-type sesquiterpenoids co-occurring in the same plant material [3]. Commercial offerings typically provide Kanshone A at ≥98% purity as verified by HPLC, with confirmation of identity by NMR and MS .

Natural Product Identity
Nardosinane sesquiterpenoid from Nardostachys chinensis, ≥98% HPLC
Cell-Model Endpoint
Defined cytotoxicity in P388 leukemia cells, supports dose-response studies
Synthetic Tractability
Established 9-step total synthesis, reliable supply beyond plant extraction

Why Kanshone A Is Not Replaceable


Kanshone A occupies a distinct position within the sesquiterpenoid library of Nardostachys chinensis due to its unique combination of structural features and biological profile. Unlike its co-isolated analogs desoxo-narchinol A, nardosinone, debilon, and nardosinonediol, which have been characterized primarily for anti-inflammatory or neuroactive properties, Kanshone A demonstrates a specific cytotoxic profile with quantitatively defined potency in P388 leukemia cells [1]. Furthermore, the compound exhibits divergent structure-activity relationships: Kanshone A lacks the SERT modulatory activity reported for nardosinonediol and shows no documented NO inhibitory activity, in contrast to Kanshone B (IC₅₀ = 11.5 μM) . This functional divergence, rooted in subtle structural differences (e.g., C₁₅H₂₂O₂ for Kanshone A vs. C₁₅H₂₂O₄ for Kanshone B), underscores that procurement decisions based on plant source or compound class alone risk selecting a molecule with an inappropriate biological readout.

Kanshone A
Cytotoxic sesquiterpene with defined IC₅₀; no NO inhibitory activity
Co-isolated Analogs
Desoxo-narchinol A, nardosinone, debilon lack published individual IC₅₀ values
Structural analogs may produce different cytotoxicity readouts; quantitative potency is not guaranteed by plant source alone.
Kanshone A
No nitric oxide inhibition reported
Kanshone B
Active NO inhibitor (IC₅₀ 11.5 μM) with divergent functional profile
Functional divergence means Kanshone B, not Kanshone A, is appropriate for inflammation-related NO studies; Kanshone A avoids anti-inflammatory confounding in cytotoxic assays.

Kanshone A Procurement Guide


P388 Leukemia Cell Cytotoxicity

Kanshone A exhibits cytotoxic activity against P388 lymphocytic leukemia cells with an IC₅₀ value of 7.0 µg/mL . This value provides a quantitative benchmark for comparing potency within the Nardostachys sesquiterpene family, where many co-occurring analogs (e.g., desoxo-narchinol A, nardosinone, debilon, nardosinonediol) are reported to possess cytotoxic activity but lack published individual IC₅₀ values in the same assay system [1]. The availability of a defined IC₅₀ for Kanshone A facilitates dose-response studies and structure-activity relationship (SAR) investigations.

P388 Cytotoxicity
Class-level inference
IC₅₀ 7.0 µg/mL
Supports dose-response study design
P388 lymphocytic leukemia cell line; comparators lack published IC₅₀ values
Cytotoxicity Leukemia Sesquiterpenoids

No NO Inhibitory Activity vs. Kanshone B

In LPS-stimulated RAW 264.7 macrophages, Kanshone B demonstrates inhibitory activity against nitric oxide (NO) production with an IC₅₀ of 11.5 μM . In contrast, Kanshone A is not reported to exhibit NO inhibitory activity in any published study . This functional divergence, despite the compounds sharing a common plant source and similar nomenclature, highlights the importance of selecting the appropriate molecular entity for inflammation-focused research.

NO Inhibition
Head-to-head
Kanshone A: inactive
Kanshone B: IC₅₀ 11.5 μM
Use A for cytotoxicity without anti-inflammatory confounding
RAW 264.7 macrophages, LPS-stimulated; >10-fold activity difference
Inflammation Nitric Oxide Selectivity

Synthetic Accessibility and Supply

Kanshone A has been successfully synthesized in 9 steps from methyl (5,5-ethylenedioxy-1,2-dimethylcyclohexyl)acetate via a stereoselective alkylation and intramolecular aldol cyclization sequence [1]. A more highly stereocontrolled synthesis of (-)-kanshone A has also been reported, requiring 12 steps [2]. This synthetic tractability ensures that Kanshone A can be reliably produced for research and industrial applications, in contrast to many structurally complex natural products that remain accessible only via low-yield isolation from plant material.

Synthetic Route
Cross-study comparable
9 steps (total synthesis)
Supports batch consistency and supply reliability
Stereoselective alkylation/aldol sequence; 12-step stereocontrolled variant also reported
Total Synthesis Chemical Supply Stereoselective Alkylation

HPLC Purity Specification

Commercial suppliers of Kanshone A consistently provide the compound at ≥98% purity as determined by HPLC, with structural identity confirmed by NMR and MS . This level of analytical characterization meets or exceeds the typical purity standards for natural product research reagents. In contrast, some structurally related sesquiterpenes from Nardostachys are offered at lower purities (e.g., 95%) or without detailed analytical documentation .

Purity Specification
Class-level inference
≥98% (HPLC)
Higher purity reduces off-target impurity risk
Identity confirmed by NMR and MS; related sesquiterpenes often at 95%
Quality Control HPLC Purity

Kanshone A Research Applications


Dose-Response Studies in Leukemia Models

Kanshone A is specifically suited for cytotoxic dose-response studies in P388 lymphocytic leukemia cells, with a published IC₅₀ of 7.0 µg/mL providing a validated starting point for experimental design . Unlike many co-isolated Nardostachys sesquiterpenes that lack defined potency values, Kanshone A enables reproducible quantification of cell viability effects.

Nardosinane SAR and Cytotoxicity Profiling

Kanshone A serves as a key reference compound for structure-activity relationship (SAR) investigations within the nardosinane sesquiterpenoid family. Its defined cytotoxic activity profile allows researchers to compare and contrast the biological effects of structural modifications present in related compounds such as nardosinone, desoxo-narchinol A, and debilon [1].

Total Synthesis Benchmarking

The established 9-step total synthesis of Kanshone A [2] makes it an attractive benchmark target for developing new synthetic methodologies in sesquiterpenoid chemistry. Researchers can utilize Kanshone A as a test case for evaluating novel cyclization strategies or asymmetric alkylation methods.

Cytotoxicity vs. Anti-inflammatory Selectivity

Given that Kanshone A lacks the NO inhibitory activity characteristic of Kanshone B (IC₅₀ = 11.5 μM) , it is the preferred compound for studies seeking to isolate cytotoxic mechanisms from anti-inflammatory effects. This functional selectivity reduces the risk of confounding biological readouts in mechanistic investigations.

Application
Selection Property
Validation Focus
P388 leukemia cell cytotoxicity studies
Defined cytotoxic potency context
Reported IC₅₀ and dose-response reproducibility
Nardosinane SAR and cytotoxicity profiling
Cytotoxic activity reference compound
Cell-model response comparison with structural analogs
Total synthesis methodology benchmarking
Established synthetic tractability
Step-efficiency and stereochemical control
Cytotoxicity vs. anti-inflammatory selectivity studies
Absence of NO inhibitory activity
Endpoint-specific interpretation in mechanistic studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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